2-(2,6-Dimethyl-phenoxy)-5-nitropyridine 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 76893-49-7
VCID: VC14079072
InChI: InChI=1S/C13H12N2O3/c1-9-4-3-5-10(2)13(9)18-12-7-6-11(8-14-12)15(16)17/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

CAS No.: 76893-49-7

Cat. No.: VC14079072

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dimethyl-phenoxy)-5-nitropyridine - 76893-49-7

Specification

CAS No. 76893-49-7
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
IUPAC Name 2-(2,6-dimethylphenoxy)-5-nitropyridine
Standard InChI InChI=1S/C13H12N2O3/c1-9-4-3-5-10(2)13(9)18-12-7-6-11(8-14-12)15(16)17/h3-8H,1-2H3
Standard InChI Key MVNSRPAQFQYAIQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OC2=NC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with two substituents:

  • A nitro group (-NO₂) at the 5-position, which introduces strong electron-withdrawing effects.

  • A 2,6-dimethylphenoxy group at the 2-position, contributing steric bulk and hydrophobic character.

The symmetrical arrangement of methyl groups on the phenoxy ring (positions 2 and 6) distinguishes this compound from isomers with asymmetrical methyl substitution (e.g., 2,3- or 3,4-dimethylphenoxy derivatives) .

Table 1: Comparative Molecular Properties of Nitropyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogP*
2-(2,6-Dimethyl-phenoxy)-5-nitropyridineC₁₃H₁₂N₂O₃244.25~3.9
2-(2,3-Dimethylphenoxy)-3-nitropyridineC₁₃H₁₂N₂O₃244.253.92
2-(3,4-Dimethylphenoxy)-5-nitropyridine C₁₃H₁₂N₂O₃244.253.92

*Predicted using analog data from .

Spectral Characteristics

While experimental spectra for 2-(2,6-dimethyl-phenoxy)-5-nitropyridine are unavailable, inferences from structurally related compounds suggest:

  • ¹H NMR:

    • Pyridine protons: δ 8.5–9.0 ppm (H-3 and H-4, deshielded by nitro group).

    • Phenoxy aromatic protons: δ 6.8–7.2 ppm (split into a singlet due to symmetry from 2,6-dimethyl substitution).

    • Methyl groups: δ 2.2–2.5 ppm (singlet, integrating to 6H).

  • IR:

    • Strong absorptions at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

    • C-O-C stretch from phenoxy group at ~1250 cm⁻¹.

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via nucleophilic aromatic substitution (SNAr), analogous to methods for related nitropyridines:

Reaction Scheme:
2-Chloro-5-nitropyridine + 2,6-Dimethylphenol → 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine

Conditions:

  • Solvent: Dimethylformamide (DMF) or acetone.

  • Base: Potassium carbonate (K₂CO₃) or tert-butoxide.

  • Temperature: 80–140°C, 6–12 hours.

Table 2: Comparative Synthesis Conditions for Nitropyridine Derivatives

CompoundYield (%)Reaction Time (h)Base
2-(2,3-Dimethylphenoxy)-3-nitropyridine56–826–8K₂CO₃
2-(3,4-Dimethylphenoxy)-5-nitropyridine 43–828–12t-BuOK
2-(2,6-Dimethyl-phenoxy)-5-nitropyridine*~60–758–10K₂CO₃

*Theoretical estimate based on analog data.

Biological and Industrial Applications

Material Science Applications

  • Coordination chemistry: Nitro and pyridine groups may act as ligands for transition metals (e.g., Cu, Fe).

  • Polymer precursors: Functionalization via nitro reduction could yield diamines for polyimide synthesis.

Comparative Analysis with Structural Isomers

Steric and Electronic Effects

  • 2,6-Dimethylphenoxy: Symmetric substitution minimizes steric clash in RT binding pockets compared to 2,3- or 3,4-dimethyl isomers .

  • Nitro position: A 5-nitro group (vs. 3-nitro in) may alter electron distribution, affecting reactivity and binding.

Table 3: Biological Activity of Selected Analogous Compounds

CompoundEC₅₀ (nM)*Resistance Profile
Etravirine (TMC125) 1.2K103N, Y181C
2-(3,4-Dimethylphenoxy)-5-nitropyridine N/ANot tested
2-(2,6-Dimethyl-phenoxy)-5-nitropyridineN/ATheoretically improved

*Half-maximal effective concentration against HIV-1.

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